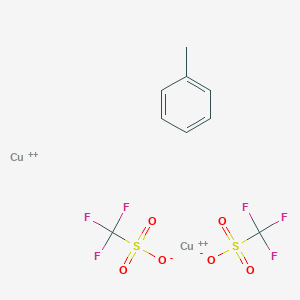
Dicopper ditriflate toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicopper ditriflate toluene is a coordination compound consisting of two copper ions, triflate anions, and toluene as a solvent. This compound is known for its unique chemical properties and has been studied for various applications in catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicopper ditriflate toluene can be synthesized by reacting copper triflate with toluene under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature. The resulting product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dicopper ditriflate toluene undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also be involved in reduction reactions, where it helps in the addition of hydrogen atoms to substrates.
Substitution: this compound can undergo substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, hydrogen peroxide, and various organic substrates. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in oxidation reactions, the products may include oxidized organic compounds, while in reduction reactions, the products may include reduced organic compounds .
Scientific Research Applications
Dicopper ditriflate toluene has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: This compound is used in industrial processes, including the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of dicopper ditriflate toluene involves its ability to facilitate electron transfer processes. The compound’s dicopper core plays a crucial role in catalyzing reactions by stabilizing reactive intermediates and lowering the activation energy required for the reactions. The molecular targets and pathways involved include the activation of oxygen and hydrogen peroxide, leading to the formation of reactive oxygen species that participate in various chemical transformations .
Comparison with Similar Compounds
Dicopper ditriflate toluene can be compared with other similar compounds, such as:
Copper(I) triflate toluene complex: This compound has similar coordination properties but differs in its oxidation state and reactivity.
Dicopper(II) complexes with naphthyridine ligands: These complexes have different ligands and exhibit unique electrochemical properties.
Copper(II) bis-µ-hydroxido complexes: These complexes are known for their ability to perform hydroxylation reactions and have distinct structural features
This compound stands out due to its specific coordination environment and the presence of triflate anions, which contribute to its unique reactivity and catalytic properties.
Properties
Molecular Formula |
C9H8Cu2F6O6S2+2 |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
dicopper;toluene;trifluoromethanesulfonate |
InChI |
InChI=1S/C7H8.2CHF3O3S.2Cu/c1-7-5-3-2-4-6-7;2*2-1(3,4)8(5,6)7;;/h2-6H,1H3;2*(H,5,6,7);;/q;;;2*+2/p-2 |
InChI Key |
DOIABSUXZPJSMD-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


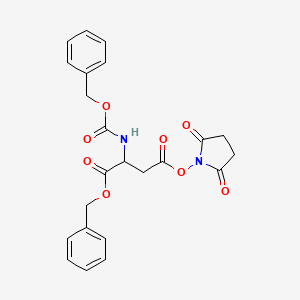
![(5S,6S,15R,16S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B14799025.png)
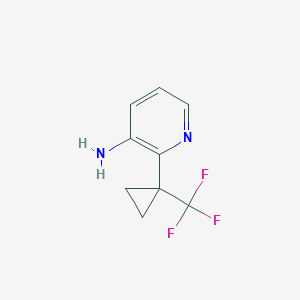
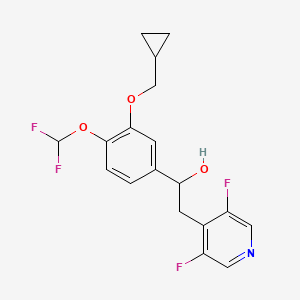
![N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(trifluoromethoxy)aniline](/img/structure/B14799049.png)
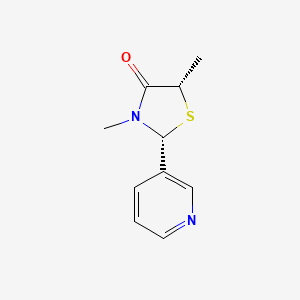
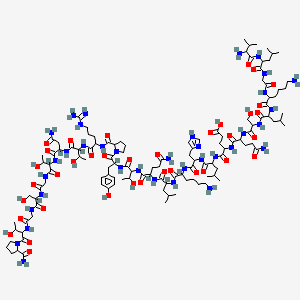
![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)
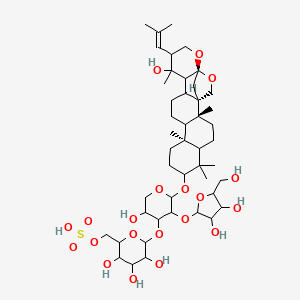
![N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
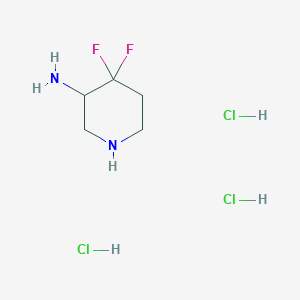
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14799077.png)
![4-(2,4-dichlorophenoxy)-N-[(4-{[(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)sulfonyl]amino}phenyl)sulfonyl]butanamide](/img/structure/B14799080.png)
![2-[3-Butyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol](/img/structure/B14799083.png)
